molecular formula C6H8N2 B183211 3,6-Dimethylpyridazine CAS No. 1632-74-2

3,6-Dimethylpyridazine

Cat. No. B183211
CAS RN: 1632-74-2
M. Wt: 108.14 g/mol
InChI Key: BGVTUIRPHLSMJU-UHFFFAOYSA-N
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Description

3,6-Dimethylpyridazine is a chemical compound with the molecular weight of 108.14 . It is a white to yellow powder or crystals or liquid .


Synthesis Analysis

The synthesis of 3,6-dimethylpyridazine involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethylpyridazine is represented by the formula C6H8N2 . The InChI code for this compound is 1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

3,6-Dimethylpyridazine has a density of 1.0±0.1 g/cm3 . Its boiling point is 228.2±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.6±3.0 kJ/mol . The flash point is 100.4±11.7 °C .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry and Optoelectronics .
  • Summary of the Application : Pyridazine derivatives, including 3,6-Dimethylpyridazine, have emerged as important structures in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . They are particularly used in [3 + n] cycloaddition reactions .
  • Methods of Application or Experimental Procedures : The [3 + n] cycloaddition reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings. This involves the addition of a multiple bond dipolarophile to a three-atom component system (TACS) .
  • Results or Outcomes : The electrochemistry and optical spectroscopy of the obtained 3,6-bis (4-triazolyl)pyridazines suggest that these compounds have an n-type organic semiconductor behavior, which makes them useful as electron-transporting/hole-blocking materials in optoelectronics .

Safety And Hazards

The safety information for 3,6-Dimethylpyridazine includes a warning signal word . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3,6-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVTUIRPHLSMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335759
Record name 3,6-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylpyridazine

CAS RN

1632-74-2
Record name 3,6-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dimethylpyridazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
S Sako - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
In the previous papers of this series “) it was described that 3—chlorine of 3, 6—dichloropyridazine l—oxide was more reactive than 6—chlorine in nucleophilic substitution, but the …
Number of citations: 15 www.jstage.jst.go.jp
T Itai, S Sako, G Okusa - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
From the result of these reactions at 100 and 65, it was known, though rather qualitatively, that 4—and 6—methyl groups were similarly reactive, that S—methyl was more active, and …
Number of citations: 12 www.jstage.jst.go.jp
MG Barlow, RN Haszeldine, JA Pickett - Journal of the Chemical …, 1978 - pubs.rsc.org
Bistrifluoromethyl-s-tetrazine reacts with styrene to yield 4-phenyl-3,6-bistrifluoromethyl-1,4-dihydropyridazine, with cyclohexene to give 3,8-bistrifluoromethyl-1,3a,4,5,6,7-…
Number of citations: 40 pubs.rsc.org
S SUEYOSHI, I SUZUKI - Chemical and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
Catalytic reduction of 4-nitro-3, 6-dimethylpyridazine 1, 2-dioxide (II) over palladiumcharcoal in ethanol, the reaction being stopped after absorption of four moles of hydrogen, afforded 4-…
Number of citations: 2 www.jstage.jst.go.jp
T Lifka, G Zerban, P Seus, A Oehlhof, H Meier - Tetrahedron, 2008 - Elsevier
(E,E)-3,6-Bis(styryl)pyridazines (3a–t) bearing 2, 4 or 6 alkoxy chains were prepared by applying the Siegrist reaction of 3,6-dimethylpyridazine (13) and the corresponding azomethines …
Number of citations: 17 www.sciencedirect.com
T Itai, S Sako - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
As far as is known, N—oxidation of pyridazine derivatives has only been reported by Itai and Igeta,” Koelsch and Gumprecht,” and by Igeta,“but, other monocyclic diazines, ie pyrimidine …
Number of citations: 25 www.jstage.jst.go.jp
Y Kuroda, Y Fujiwara, K Matsushita - Journal of the Chemical Society …, 1985 - pubs.rsc.org
13 C–15N Nuclear spin-coupling constants, nJ(C–N), of 3-methyl- and 3,6-dimethyl-pyridazines and one-bond 15N–15N spin-coupling constant of 3-methylpyridazine have been …
Number of citations: 9 pubs.rsc.org
MD Bezoari, WW Paudler - The Journal of Organic Chemistry, 1980 - ACS Publications
The synthesis of [2.2](2, 5) furano (3, 6) pyridazinophane (6), the first reported [2.2] pyridazinophane, is described. This comprises only the second known-excessive/-deficient [2.2] …
Number of citations: 16 pubs.acs.org
T TSUCHIYA, H ARAI, H IGETA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
Irradiation of Pyridazine (Ia) in methanol containing 5% HC1, afforded 4-methylated and 4, 5-dimethylated compounds. 3-Methylpyridazine(Ib) gave 4-methylated compound, along with …
Number of citations: 8 www.jstage.jst.go.jp
SS Eaton, GR Eaton, RH Holm - Journal of Organometallic Chemistry, 1972 - Elsevier
To investigate both inter- and intramolecular site exchange in coordinated nitrogenous bases the complexes of tetra(p-isopropylphenyl)porphinato ruthenium carbonyl with4-tert-…
Number of citations: 121 www.sciencedirect.com

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